2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is an organic compound characterized by its unique structure, which includes tert-butyl and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide typically involves the reaction of 4-tert-butylphenol with 2-(2-methylphenoxy)ethylamine. The process begins with the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenoxy)propanoic acid
- 2-(4-tert-Butylphenoxy)acetamide
- Methyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is unique due to its specific combination of tert-butyl and methylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C21H27NO3/c1-16-7-5-6-8-19(16)24-14-13-22-20(23)15-25-18-11-9-17(10-12-18)21(2,3)4/h5-12H,13-15H2,1-4H3,(H,22,23) |
InChI Key |
RXHSRAHCRWDAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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